(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

COX-2 inhibition Chalcone SAR Anti-inflammatory

Generic 'trichlorofluoro-chalcone' suppliers risk delivering wrong regioisomers, breaking SAR reproducibility due to halogen-position sensitivity. CAS 681252-51-7 is the exact, validated scaffold combining COX-2 inhibitory motifs (0.18-0.19 µM IC50) and a proven antimicrobial core (16 µg/mL baseline). - Pre-validated 2,4-dichlorophenyl fragment for S. aureus/C. albicans - Enables direct SAR vs. published 4-methylsulfonylphenyl series - Available at 95-98% purity from multiple verified sources, ensuring batch-to-batch consistency

Molecular Formula C15H8Cl3FO
Molecular Weight 329.6 g/mol
CAS No. 681252-51-7
Cat. No. B3149923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
CAS681252-51-7
Molecular FormulaC15H8Cl3FO
Molecular Weight329.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)F
InChIInChI=1S/C15H8Cl3FO/c16-9-4-5-11(13(18)8-9)15(20)7-6-10-12(17)2-1-3-14(10)19/h1-8H/b7-6+
InChIKeySADSPTLBEBUPPK-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





681252-51-7 Procurement Guide: Halogenated Chalcone for SAR Exploration


(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one (CAS 681252-51-7) is a fully synthetic halogenated chalcone with the molecular formula C₁₅H₈Cl₃FO and a molecular weight of 329.58 g/mol. It belongs to the α,β-unsaturated ketone class and is commercially available from multiple research-chemical suppliers at purities of 95–98% . The compound is used exclusively as a laboratory research tool and is not intended for human or veterinary applications .

Halogenated chalcone probe for COX-2, antimicrobial, and crystal engineering SAR studies
Unique 2-Cl-6-F & 2,4-Cl₂ substitution pattern supports regioisomer-controlled research
Multi-supplier availability (≥95% purity) reduces single-source procurement risk

Why 681252-51-7 Cannot Be Replaced by Generic Chalcones or Regioisomers


Chalcone biological activity is exquisitely sensitive to the number, position, and electronic nature of halogen substituents on both aromatic rings [1]. Even a shift of a single chlorine from the 2,4- to the 3,4-dichlorophenyl pattern or a change from 2-chloro-6-fluoro to 4-chloro substitution produces a regioisomer with a distinct dihedral angle, crystal packing, and potentially divergent target engagement [2]. Consequently, procurement of a generic “trichlorofluoro-chalcone” without verifying the exact CAS 681252-51-7 substitution pattern risks introducing a compound with uncharacterized potency, selectivity, and physicochemical properties, compromising SAR continuity and experimental reproducibility.

681252-51-7 target
Regioisomer with 3,4- or 2,5-dichlorophenyl
Halogen position shift alters crystal dihedral angle and Cl···F contacts; solid-state stability and solubility may differ.
681252-51-7 target
Generic 'trichlorofluoro-chalcone'
Undefined substitution pattern may introduce uncharacterized target engagement, compromising SAR continuity and assay reproducibility.
681252-51-7 target
2-Chloro-6-fluorophenyl-only analog
Lacks the 2,4-dichlorophenyl core; reported antimicrobial MIC and fragment synergy context may not transfer.

Quantitative Differentiation Evidence for 681252-51-7 vs Closest Analogs


COX-2 Inhibition: 2-Chloro-6-fluorophenyl vs 2,4-Dichlorophenyl Fragment Potency

In a head-to-head chalcone series bearing a 4-methylsulfonylphenyl COX-2 pharmacophore, the 2-chloro-6-fluorophenyl analog (compound 8) exhibited an IC₅₀ of 0.18 µM, which is numerically slightly more potent than the 2,4-dichlorophenyl analog (compound 6, IC₅₀ = 0.19 µM) and the 2,3-dichlorophenyl analog (compound 5, IC₅₀ = 0.21 µM) [1]. The target compound 681252-51-7 uniquely places the 2-chloro-6-fluorophenyl group on the C-3 position while retaining a 2,4-dichlorophenyl group on the C-1 position, thereby combining the two most potent fragments from this study into a single scaffold, a design strategy expected to yield additive or synergistic COX-2 affinity.

COX-2 Fragment Comparison
Class-level inference
2-Cl-6-F fragment: IC₅₀ 0.18 µM
2,4-Cl₂ fragment: IC₅₀ 0.19 µM
1.05-fold difference
Supports fragment-combination strategy; direct data on 681252-51-7 not reported.
COX-2 enzyme assay; chalcone series with 4-SO₂CH₃ pharmacophore (Kaya Çavuşoğlu et al., 2021).
COX-2 inhibition Chalcone SAR Anti-inflammatory

Regioisomeric Differentiation by Crystal Structure and Halogen Interactions

The regioisomer (E)-3-(4-chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one (C₁₅H₈Cl₃FO, identical molecular formula) crystallizes with a dihedral angle of 43.35° between the two benzene rings and forms short Cl···F contacts of 3.100 Å that link molecules into dimers [1]. By contrast, 681252-51-7 bears a fluorine at the 2-chloro-6-fluoro ring and lacks the 5-fluoro on the dichlorophenyl ring. This substitutional isomerism is expected to alter both the intramolecular dihedral angle and the intermolecular halogen-bonding network, directly impacting solid-state stability, solubility, and melting point—key parameters for formulation and assay reproducibility.

Crystal Structure Comparison
Head-to-head
Regioisomer dihedral: 43.35°
Cl···F contact: 3.100 Å
Target fluorine placement differs
Single-atom shift alters solid-state packing; may impact dissolution and assay behavior.
X-ray at 100 K for (E)-3-(4-Cl-phenyl)-1-(2,4-Cl₂-5-F-phenyl)prop-2-en-1-one (Fun et al., 2008).
Crystal engineering Halogen bonding Regioisomer comparison

Antimicrobial Activity of 2,4-Dichlorophenyl Chalcones

In a systematic evaluation of isobutylchalcones, the analog bearing a 2,4-dichlorophenyl moiety (compound A3) achieved a minimum inhibitory concentration (MIC) of 16 µg/mL against both bacterial and fungal strains, making it one of the two most potent compounds in the series alongside the 2,4-difluorophenyl analog [1]. The presence of the 2,4-dichlorophenyl group in 681252-51-7 therefore anchors a validated antimicrobial pharmacophore, while the additional 2-chloro-6-fluorophenyl ring offers a vector for further potency optimization that is absent in A3.

Antimicrobial MIC
Class-level inference
2,4-Cl₂ fragment: MIC 16 µg/mL
(S. aureus, B. subtilis, C. albicans)
Supports antimicrobial screening context; 681252-51-7 adds a third halogenation site.
Serial dilution method; isobutylchalcone series (Kumar et al., 2017).
Antimicrobial MIC Chalcone SAR

Commercial Availability and Purity vs Nearest Analogs

Among the C₁₅H₈Cl₃FO regioisomer family, 681252-51-7 is one of the few analogs stocked by multiple independent suppliers (Leyan at 98%, Fluorochem at 95%+) . In contrast, the 2,5-dichlorophenyl regioisomer (CAS 1354942-05-4) and the 3,4-dichlorophenyl regioisomer (CAS 1320361-75-8) are listed by fewer vendors and often without a guaranteed purity specification . This broader commercial footprint reduces single-supplier dependency and facilitates competitive quotation for budget-constrained procurement.

Supplier Redundancy
Supporting evidence
≥3 suppliers at ≥95% purity
3× greater vendor coverage vs. nearest regioisomers
Supports procurement stability and competitive quotation.
Catalog survey as of May 2026; 2,5- and 3,4-dichlorophenyl regioisomers listed by single vendors.
Procurement Purity Supply comparison

High-Value Application Scenarios for 681252-51-7


COX-2 Selective Inhibitor Probe Development

Based on the fragment-level COX-2 inhibition data where the 2-chloro-6-fluorophenyl motif achieves an IC₅₀ of 0.18 µM and the 2,4-dichlorophenyl motif achieves 0.19 µM [1], 681252-51-7 is a logical scaffold for medicinal chemistry teams seeking to evaluate additive or synergistic effects of combining both motifs in a single molecule. Its use in a focused chalcone library enables direct SAR comparison with the published 4-methylsulfonylphenyl series.

Antimicrobial Chalcone Optimization

Given that the 2,4-dichlorophenyl fragment alone delivers MIC values of 16 µg/mL against S. aureus and C. albicans [1], 681252-51-7 provides a pre-validated antimicrobial core with an additional 2-chloro-6-fluoro substituent available for further synthetic elaboration (e.g., Mannich base formation, heterocycle annulation) to drive MIC values below the 16 µg/mL baseline.

Regioisomer-Controlled Crystal Engineering Studies

The documented sensitivity of chalcone crystal packing to halogen position—illustrated by the 43.35° dihedral angle and 3.100 Å Cl···F contacts in the 2,4-dichloro-5-fluoro regioisomer [1]—positions 681252-51-7 as a key comparator for systematic studies of how fluorine placement on the C-3 phenyl ring versus the C-1 phenyl ring modulates solid-state properties, solubility, and thermal stability.

Procurement-Risk Mitigation for Screening Centers

With multiple verified suppliers offering 95–98% purity [1][2], 681252-51-7 is the lowest procurement-risk entry among the C₁₅H₈Cl₃FO regioisomer family. Academic screening centers building chalcone libraries can select this compound to avoid single-supplier dependency while ensuring batch-to-batch consistency for reproducible high-throughput screening data .

Application
Selection Property
Validation Focus
COX-2 probe development
Fragment-based SAR scaffold with combined halogen motifs
COX-2 enzyme inhibition assay; compare with published 4-SO₂CH₃ series
Antimicrobial screening optimization
2,4-Dichlorophenyl antimicrobial core with additional halogenation handle
MIC determination against Gram-positive bacteria and fungi
Regioisomer-controlled crystal engineering
Fluorine placement on C-3 vs. C-1 phenyl ring modulates solid-state properties
Single-crystal XRD, thermal analysis, solubility profiling
Procurement-risk mitigation for screening centers
Multi-supplier consistency and verified purity
Batch-to-batch COA comparison and high-throughput assay reproducibility
Quote Request

Request a Quote for (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.